

In Vitro Antifungal Spectrum of Amphotericin B Trihydrate: A Technical Guide

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Compound of Interest

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This technical guide provides an in-depth overview of the in vitro antifungal spectrum of Amphotericin B, a cornerstone polyene macrolide in the treatment of systemic fungal infections. The document details its efficacy against a broad range of pathogenic fungi, outlines standardized experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Core Antifungal Activity: A Quantitative Overview

Amphotericin B exhibits a broad spectrum of activity against numerous clinically relevant fungal species. Its efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. The following tables summarize the in vitro susceptibility of various fungal genera to Amphotericin B, with data compiled from multiple studies.

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Candida albicans	50	≤ 0.03 - 1	0.25	0.5	[1] [2]
Candida glabrata	13	≤ 0.03 - 1	0.25	0.5	[1] [2]
Candida tropicalis	24	≤ 0.03 - 1	0.25	0.5	[1] [2]
Candida parapsilosis	11	≤ 0.03 - 1	0.25	0.5	[1] [2]
Candida spp. (Bloodstream Isolates)	98	Not specified	0.25	0.5	[1]
Candida spp. (Bloodstream Isolates)	636	Not specified	0.5	0.5	[3]

Table 2: In Vitro Susceptibility of Aspergillus Species to Amphotericin B

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Aspergillus fumigatus	156	0.12 - 2	0.5	1	[4] [5] [6]
Aspergillus flavus	22	0.25 - 2	1	2	[4] [5] [6]
Aspergillus niger	15	0.12 - 1	0.5	0.5	[4] [5] [6]
Aspergillus terreus	20	0.5 - 2	1	2	[4] [5] [6] [7]
Aspergillus nidulans	17	0.25 - 2	1	2	[4] [5] [6]
Aspergillus spp. (All)	230	0.12 - 2	Not specified	Not specified	[4] [5] [6]

Table 3: In Vitro Susceptibility of Cryptococcus and Zygomycetes Species to Amphotericin B

Fungal Species	Number of Isolates	MIC Range (µg/mL)	Geometric Mean MIC (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Cryptococcus neoformans	Not specified	0.25 - 1	1.2 - 1.6	Not specified	[8] [9]
Absidia corymbifera	Not specified	0.06 - 4	Not specified	Not specified	[10]
Rhizopus oryzae	Not specified	0.06 - 4	Not specified	Not specified	[10]
Mucor spp.	Not specified	0.06 - 4	Not specified	Not specified	[10]
Rhizopus microsporus	Not specified	0.06 - 4	Not specified	Not specified	[10]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal susceptibility of Amphotericin B is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method for Yeasts (M27-A3)

This method is a reference standard for testing the susceptibility of yeasts such as *Candida* spp. and *Cryptococcus neoformans*.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Preparation of Antifungal Agent:** Amphotericin B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[\[6\]](#) Serial twofold dilutions are then prepared in RPMI 1640 medium.[\[6\]](#)
- **Medium:** The standard medium is RPMI 1640 (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[\[14\]](#)
- **Inoculum Preparation:** Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. This suspension is further diluted in RPMI 1640 to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- **Test Procedure:** The susceptibility test is performed in 96-well microtiter plates. Each well contains 100 μ L of the diluted antifungal agent and 100 μ L of the standardized inoculum. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.
- **Incubation:** Plates are incubated at 35°C for 48 hours.[\[15\]](#)
- **Reading of Results:** The MIC is determined as the lowest concentration of Amphotericin B that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the

growth control. For Amphotericin B, MICs for *Candida* spp. are typically clustered between 0.25 and 1.0 µg/mL using this method.[\[11\]](#)

EUCAST Definitive Document E.DEF 7.3.2 for Yeasts

The EUCAST method provides an alternative standardized protocol for yeast susceptibility testing.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Medium: RPMI 1640 medium supplemented with 2% glucose is recommended for testing Amphotericin B.[\[16\]](#)
- Inoculum Preparation: The final inoculum concentration in the microtiter plate wells should be $0.5\text{--}2.5 \times 10^5$ CFU/mL.
- Reading of Results: The MIC is determined spectrophotometrically as the lowest drug concentration that reduces growth by 50% compared to the drug-free control. Visual reading is also an option.
- Incubation: Plates are incubated at 35-37°C for 24 hours.

CLSI Broth Microdilution Method for Filamentous Fungi (M38-A2)

This protocol is adapted for testing molds like *Aspergillus* spp. and Zygomycetes.[\[19\]](#)

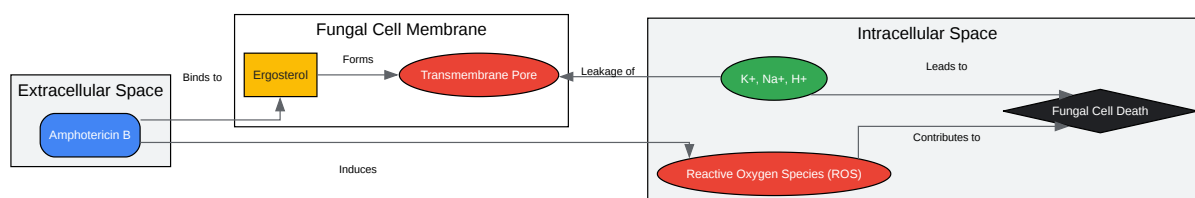
- Inoculum Preparation: A conidial suspension is prepared from 7-day-old cultures and adjusted to a specific optical density. The final inoculum concentration in the test wells is $0.4\text{--}5 \times 10^4$ CFU/mL.
- Test Procedure and Incubation: The procedure is similar to the M27-A3 method, with incubation at 35°C for 48-72 hours.
- Reading of Results: The MIC is defined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.

Mechanism of Action: Signaling Pathways and Cellular Effects

Amphotericin B's primary mechanism of action involves its interaction with ergosterol, the principal sterol in the fungal cell membrane.[20][21][22] This interaction leads to a cascade of events culminating in fungal cell death.

- **Pore Formation:** Amphotericin B molecules bind to ergosterol, forming transmembrane channels or pores.[20][21][23] This disrupts the osmotic integrity of the membrane, leading to the leakage of essential intracellular components, particularly monovalent cations like potassium (K^+).[20][22]
- **Ergosterol Sequestration:** Besides forming pores, Amphotericin B can also extract ergosterol from the lipid bilayer, leading to membrane destabilization.[20][23]
- **Oxidative Damage:** Amphotericin B can induce the production of reactive oxygen species (ROS) within the fungal cell.[20][23][24] This oxidative burst contributes to cellular damage and apoptosis. The exact mechanism of ROS induction is not fully elucidated but may involve direct pro-oxidant activity of the drug.[20][23]

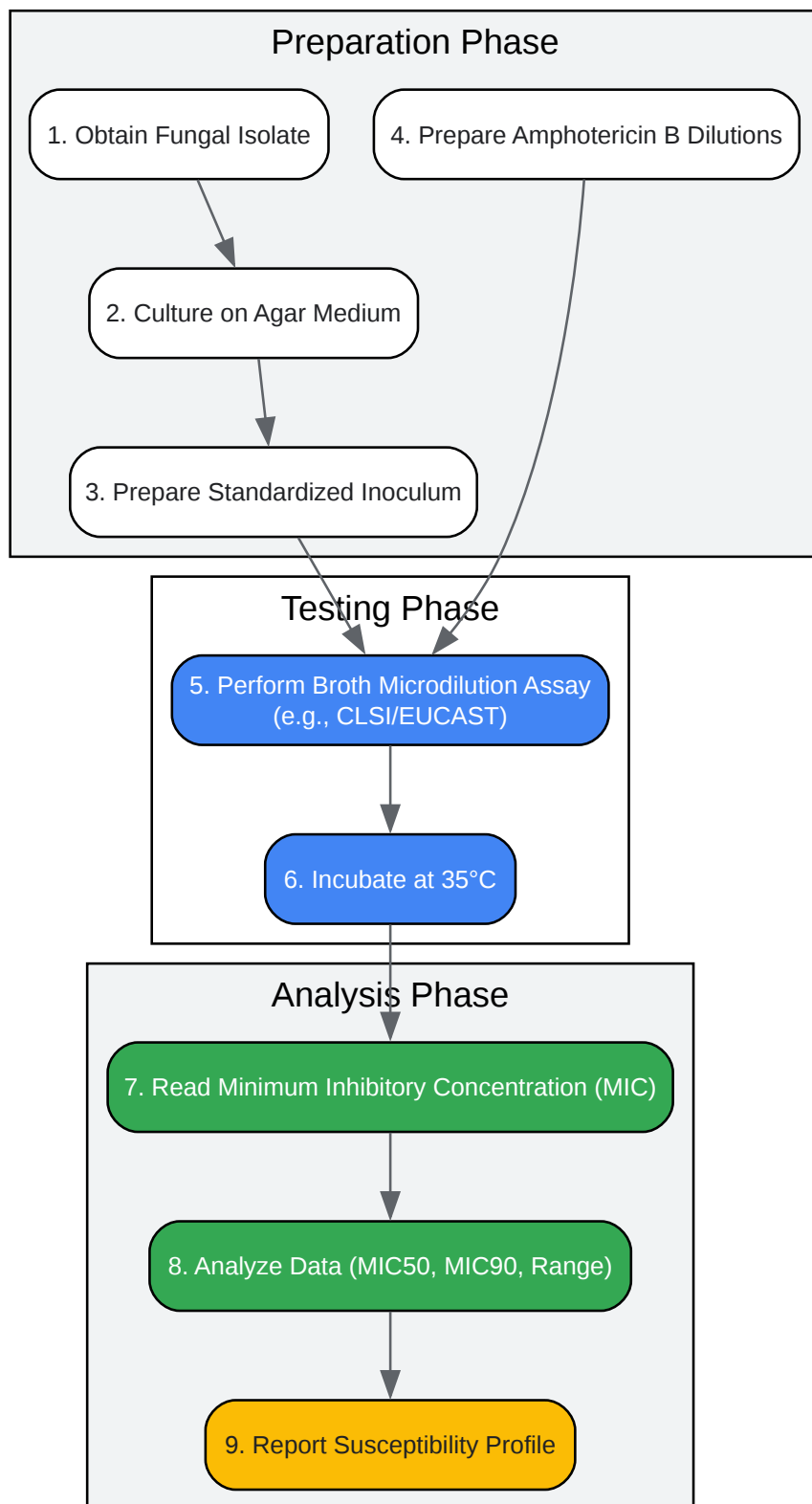
The following diagram illustrates the key steps in the mechanism of action of Amphotericin B.



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Caption: Mechanism of action of Amphotericin B on the fungal cell.

The following diagram illustrates a generalized workflow for determining the in vitro antifungal spectrum of Amphotericin B.



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